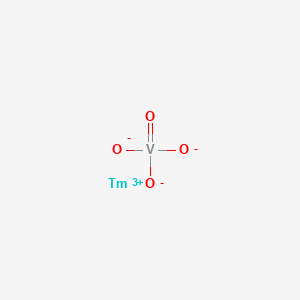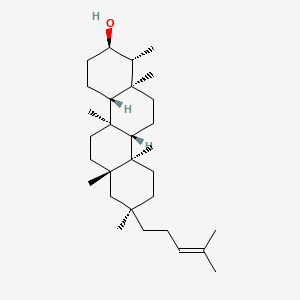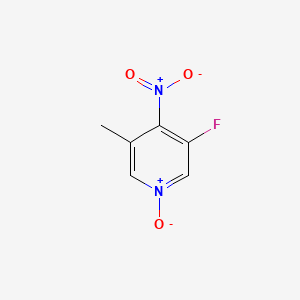
tyrosine, N-cyanoethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tyrosine, N-cyanoethyl- is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine, N-cyanoethyl- typically involves the reaction of L-tyrosine with acrylonitrile under specific conditions. The process generally includes the following steps:
Reaction with Acrylonitrile: L-tyrosine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure tyrosine, N-cyanoethyl-.
Industrial Production Methods
In an industrial setting, the production of tyrosine, N-cyanoethyl- may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
tyrosine, N-cyanoethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
tyrosine, N-cyanoethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: tyrosine, N-cyanoethyl- is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which tyrosine, N-cyanoethyl- exerts its effects involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyanoethyl)-L-cysteine: Another amino acid derivative with a cyanoethyl group, used in similar applications.
N-(2-Cyanoethyl)-L-phenylalanine:
Uniqueness
tyrosine, N-cyanoethyl- is unique due to the presence of both the phenolic hydroxyl group and the cyanoethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications.
Propiedades
Número CAS |
10488-32-1 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.255 |
Nombre IUPAC |
(2S)-2-(2-cyanoethylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-6-1-7-14-11(12(16)17)8-9-2-4-10(15)5-3-9/h2-5,11,14-15H,1,7-8H2,(H,16,17)/t11-/m0/s1 |
Clave InChI |
JGVOTJVGVQNJIS-NSHDSACASA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC#N)O |
Sinónimos |
N-(2-Cyanoethyl)-L-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![HISTIDINE, L-, [CARBOXYL-14C]](/img/new.no-structure.jpg)







![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)

